molecular formula C15H16N6 B6470658 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640865-77-4

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6470658
CAS No.: 2640865-77-4
M. Wt: 280.33 g/mol
InChI Key: KZMFCGBGGCQMRJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a complex structure . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This structure is likely to influence its physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” have not been reported, similar compounds have demonstrated good to excellent activity against different human cancer cell lines .

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent that specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular activities such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound’s mode of action is likely to involve binding to its target, inhibiting its activity, and thus disrupting the signal transduction cascades. Imatinib, a structurally similar compound, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, preventing further signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by tyrosine kinases. By inhibiting tyrosine kinase activity, the compound could disrupt various cellular processes, including cell growth and differentiation, metabolism, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its potential role as a tyrosine kinase inhibitor, the compound could have anti-proliferative effects, slowing or stopping the growth of cells. This could potentially make it useful in the treatment of diseases characterized by overactive cell proliferation, such as cancer .

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-9-15(19-11-18-12)21-7-5-20(6-8-21)14-3-2-4-17-13(14)10-16/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMFCGBGGCQMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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